molecular formula C19H19FN4O3S B14101948 N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

Cat. No.: B14101948
M. Wt: 402.4 g/mol
InChI Key: WSRMKUCDLUFMEU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a fluorobenzyl group, a methyl group, and a sulfamoyl group attached to a p-tolyl moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be attached through a reaction with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of pyrazole derivatives.

    Materials Science: The compound’s properties can be explored for developing new materials with specific electronic or optical characteristics.

    Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-3-cyano-4-(4-chlorophenyl)-1,4-dihydropyridine: Similar in structure but with a dihydropyridine ring instead of a pyrazole ring.

    3-ethyl-N-(4-fluorobenzyl)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide: Contains a triazole ring and a sulfonamide group, similar functional groups but different core structure.

Uniqueness

N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide stands out due to its specific combination of functional groups and the pyrazole core, which may confer unique biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H19FN4O3S

Molecular Weight

402.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H19FN4O3S/c1-12-3-9-16(10-4-12)24-28(26,27)19-17(13(2)22-23-19)18(25)21-11-14-5-7-15(20)8-6-14/h3-10,24H,11H2,1-2H3,(H,21,25)(H,22,23)

InChI Key

WSRMKUCDLUFMEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=C(C=C3)F)C

Origin of Product

United States

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